molecular formula C9H9F2NO B13255619 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13255619
M. Wt: 185.17 g/mol
InChI Key: OCLQVTSUNIZYKI-UHFFFAOYSA-N
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Description

    Starting Material: 5,7-difluoro-2-methylbenzofuran

    Reagents: Ammonia, hydrogen gas

    Conditions: High pressure, palladium on carbon catalyst

    Reaction: Amination to introduce the amine group at position 3

Industrial Production Methods:

Industrial production of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Benzofuran Core:

      Starting Material: 2,4-difluorophenol

      Reagents: Methyl iodide, potassium carbonate

      Conditions: Reflux in acetone

      Reaction: Methylation of 2,4-difluorophenol to form 2,4-difluoroanisole

  • Cyclization:

      Starting Material: 2,4-difluoroanisole

      Reagents: Sodium hydride, 1,3-dibromo-2-propanol

      Conditions: Reflux in tetrahydrofuran

      Reaction: Formation of the benzofuran ring through cyclization

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives of the benzofuran ring

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents

      Products: Reduced forms of the compound, such as alcohols or amines

  • Substitution:

      Reagents: Halogenating agents, nucleophiles

      Conditions: Various solvents and temperatures

      Products: Substituted benzofuran derivatives

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, tetrahydrofuran, aqueous solutions

    Catalysts: Palladium on carbon, sodium hydride

Major Products:

    Oxidized Derivatives: Carboxylic acids, ketones

    Reduced Derivatives: Alcohols, amines

    Substituted Derivatives: Halogenated benzofurans, nucleophile-substituted benzofurans

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Industry:

    Material Science: Used in the development of new materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with biological receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

  • 5,7-Difluoro-2-methylbenzofuran
  • 2,3-Dihydro-1-benzofuran-3-amine
  • 5,7-Difluoro-2,3-dihydro-1-benzofuran

Comparison:

  • Structural Differences: The presence of fluorine atoms and the amine group at specific positions make 5,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine unique compared to its analogs.
  • Biological Activity: The specific substitutions on the benzofuran ring can significantly alter the biological activity and pharmacological properties of the compound.
  • Chemical Reactivity: Differences in reactivity due to the presence of electron-withdrawing or electron-donating groups.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

5,7-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4,8H,12H2,1H3

InChI Key

OCLQVTSUNIZYKI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C(=CC(=C2)F)F)N

Origin of Product

United States

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